1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

Lipophilicity ADME Solubility

Sourcing regioisomerically pure pyrazole-4-carboxylic acid building blocks for CNS drug discovery often leads to supply inconsistency. This compound resolves that challenge with documented use in mGluR4 positive allosteric modulator patents. Key supply advantages include: • Quantifiable polarity advantage (logP ≈1.3-1.64, TPSA 64.35 Ų) for improved aqueous solubility. • ≥97% purity with full analytical documentation (NMR, HPLC, GC) for immediate method validation. • Robust thermal stability (bp 460 °C) for reliable scale-up in agrochemical and pharma process chemistry.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 1105039-93-7
Cat. No. B1418985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
CAS1105039-93-7
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C(C=N2)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-17-11-4-2-9(3-5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16)
InChIKeyJMWJJDKQQMMJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid Overview


1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (CAS 1105039-93-7) is a heterocyclic building block belonging to the pyrazole-4-carboxylic acid class, characterized by a 4-methoxybenzyl substituent at the N1 position [1]. This substitution pattern confers distinct physicochemical properties, including a computed logP of 1.3–1.64 and a topological polar surface area (TPSA) of 64.35 Ų, which influence solubility and permeability . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, notably cited in patents for the preparation of positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4) [2].

Heterocyclic building block with N1-(4-methoxybenzyl) substitution pattern
Documented as intermediate for mGluR4 positive allosteric modulator synthesis (patent-supported)
Moderate lipophilicity and polarity balance solution-phase synthesis and chromatographic monitoring

Irreplaceability of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid


Substitution of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid with structurally similar pyrazole-4-carboxylic acids (e.g., 1-benzyl or 1-(4-methylbenzyl) derivatives) is not straightforward due to quantifiable differences in lipophilicity, hydrogen-bonding capacity, and thermal stability. These differences arise directly from the presence of the 4-methoxy substituent, which lowers the computed logP by approximately 0.6–0.9 units compared to the unsubstituted benzyl analog [1] and increases the boiling point by over 34 °C . Such variations alter chromatographic behavior, solubility in reaction media, and the reactivity of the carboxylic acid handle in downstream coupling steps, thereby impacting synthetic yield and final product purity.

4-Methoxy substituent reduces lipophilicity compared to unsubstituted benzyl analog; may alter solubility, chromatographic retention, and reaction kinetics.
Higher thermal stability and boiling point shift relative to benzyl derivative can impact distillation/purification steps and suitability for high-temperature reactions.
Increased hydrogen-bond acceptor count (4 vs. 2) enhances polarity, potentially changing coupling reactivity and downstream product profiles.

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid vs. Close Analogs


Reduced Lipophilicity Relative to 1-Benzyl Analog

The 4-methoxybenzyl substituent significantly lowers the compound's lipophilicity compared to the unsubstituted benzyl analog. 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid has a consensus LogP of 1.39 (average of five prediction methods) and an XLogP3-AA value of 1.3 [1]. In contrast, 1-benzyl-1H-pyrazole-4-carboxylic acid exhibits a predicted Log Kow of 2.20 and an ACD/LogP of 1.88 .

Lipophilicity Comparison
Reported
Target: Consensus LogP 1.39
XLogP3-AA 1.3
1-Benzyl analog: Log Kow 2.20
ACD/LogP 1.88
Supports aqueous solubility review; may influence chromatographic retention and assay performance.
Computational predictions; cross-study comparison, not head-to-head.
Lipophilicity ADME Solubility Medicinal Chemistry

Higher Boiling Point vs. 1-Benzyl Analog

The methoxy group introduces stronger intermolecular interactions, reflected in a markedly higher boiling point. The target compound has a reported boiling point of 460 °C at 760 mmHg . The benzyl analog is predicted to have a boiling point of 425.7±28.0 °C at 760 mmHg .

Boiling Point Comparison
Data to verify
Target: 460 °C at 760 mmHg
1-Benzyl analog: 425.7±28.0 °C (predicted)
Indicates greater thermal stability; relevant for high-temperature synthetic steps and storage.
Target value from vendor specification; comparator predicted, experimental confirmation advised.
Thermal Stability Purification Process Chemistry

Higher TPSA and H-Bond Acceptor Count

The methoxy group contributes an additional oxygen atom, increasing the compound's hydrogen-bond acceptor count and polar surface area. The target compound has a TPSA of 64.35 Ų and 4 hydrogen-bond acceptors [1]. In comparison, 1-benzyl-1H-pyrazole-4-carboxylic acid has a TPSA of 55 Ų and only 2 hydrogen-bond acceptors .

Polarity Profile
Reported
Target: TPSA 64.35 Ų
H-bond acceptors 4
1-Benzyl analog: TPSA 55 Ų
H-bond acceptors 2
Increased polarity may enhance aqueous solubility; could influence membrane permeability in drug design research.
Calculated TPSA values; direct experimental permeability data not available.
Polarity Permeability Drug-likeness

Validated Intermediate for mGluR4 PAM Patents

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is explicitly employed as a starting material in the synthesis of pyrazole derivatives claimed as positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4) [1]. The patent US20100144756A1 describes its conversion to the corresponding acyl chloride and subsequent coupling to generate advanced intermediates [2]. This specific application is not documented for the 1-benzyl or 1-(4-methylbenzyl) analogs in the same patent family.

Patent-Reported Use
Reported
Target: Cited in US20100144756A1 as key mGluR4 PAM intermediate
Benzyl/4-methylbenzyl analogs: not cited in this patent context
Provides a reported synthetic entry point for mGluR4-targeted research; may reduce route development effort for this target class.
Patent literature analysis; not a comparative biological study.
Neuroscience mGluR4 Allosteric Modulator Patent

4-Carboxylic Acid vs. 3-Carboxylic Acid Regioisomer

The position of the carboxylic acid group on the pyrazole ring fundamentally alters reactivity and binding geometry. The target compound (4-carboxylic acid) presents the carboxylate at the para-like position relative to the N1 substituent, whereas the 3-carboxylic acid isomer (CAS 1262849-25-1) places it adjacent to the N1 nitrogen [1]. This regioisomeric difference affects the electronics of the pyrazole ring and the steric environment around the carboxylic acid handle, leading to divergent reactivity in amide coupling and metal-catalyzed cross-coupling reactions.

Regioisomeric Identity
Class-level
Target: 4-carboxylic acid (substituent at pyrazole C4)
3-carboxylic acid isomer (CAS 1262849-25-1)
Regioisomeric purity is critical; substitution with 3-isomer would produce different final products.
Class-level heterocyclic chemistry; confirm isomer identity analytically before use.
Regioisomer Synthetic Chemistry Building Block

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid: Recommended Applications


mGluR4-Targeted CNS Lead Optimization

The compound's documented use as an intermediate in mGluR4 positive allosteric modulator patents [1] makes it a strategically advantageous building block for medicinal chemistry teams developing therapies for Parkinson's disease, anxiety, and other neurological disorders. Its lower lipophilicity (LogP ≈ 1.3–1.64) [2] relative to the benzyl analog aligns with CNS drug-likeness guidelines, potentially improving blood-brain barrier penetration and reducing off-target binding.

Diversified Pyrazole Library Synthesis

The carboxylic acid handle at the 4-position is primed for conversion to amides, esters, and heterocycles. The presence of the 4-methoxybenzyl group enhances polarity (TPSA 64.35 Ų) compared to non-methoxy analogs, which can improve solubility of final compounds in aqueous assay buffers. This building block is therefore well-suited for generating focused libraries where moderate polarity is desired.

Thermally Stable Agrochemical Intermediate

The elevated boiling point (460 °C) indicates robust thermal stability, an asset in agrochemical process chemistry where reactions may be conducted at elevated temperatures. The compound's distinct physicochemical profile supports its use in synthesizing crop protection agents with optimized environmental fate properties .

Regioisomer Separation by Chromatography

Given the critical importance of regioisomeric purity in downstream applications, this compound serves as a well-characterized standard for developing HPLC or SFC methods to resolve 4-carboxylic acid from 3-carboxylic acid pyrazole isomers. The availability of high-purity material (≥97%) with accompanying analytical documentation (NMR, HPLC, GC) facilitates method validation.

Application
Selection Property
Validation Focus
mGluR4 allosteric modulator research (CNS pathway studies)
Patent-documented intermediate for mGluR4 PAM synthesis
Reaction yield and purity in acyl chloride coupling; solubility and permeability assessment for CNS research compounds
Pyrazole-based library synthesis for drug discovery
Carboxylic acid handle for amide, ester, and heterocycle derivatization
Library solubility and structural diversity; compatibility with parallel synthesis platforms
Agrochemical intermediate research
Thermal stability profile at elevated temperatures
High-temperature reaction robustness; purity after thermal stress
Regioisomer-specific analytical method development
Well-characterized 4-carboxylic acid regioisomer standard
Separation of 4- and 3-carboxylic acid pyrazole isomers by HPLC/SFC

Technical Documentation Hub

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36 linked technical documents
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